molecular formula C5H8O3 B1671689 Ethyl pyruvate CAS No. 617-35-6

Ethyl pyruvate

カタログ番号: B1671689
CAS番号: 617-35-6
分子量: 116.11 g/mol
InChIキー: XXRCUYVCPSWGCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピルビン酸エチルは、分子式C5H8O3を持つ無色の有機化合物です。これはピルビン酸のエステル誘導体であり、ケトンとエステルの両方の二重機能を持つことで知られています。 この化合物は、化学、生物学、医学、および産業など、さまざまな分野での応用で注目されています .

準備方法

ピルビン酸エチルは、いくつかの方法で合成することができます。

化学反応の分析

ピルビン酸エチルは、以下を含むさまざまな化学反応を起こします。

科学的研究の応用

ピルビン酸エチルは、科学研究において幅広い応用があります。

作用機序

ピルビン酸エチルは、いくつかのメカニズムを通じてその効果を発揮します。

    抗炎症作用: 腫瘍壊死因子-αや高移動性グループタンパク質B1などのプロ炎症性サイトカインの全身的な放出を阻害します。

    抗酸化活性: ピルビン酸エチルは、活性酸素種を捕捉することにより、細胞を酸化ストレスから保護します。

    代謝効果: この化合物は、解糖系とATP産生を促進することにより、細胞代謝を強化します。

類似化合物の比較

ピルビン酸エチルは、しばしば次のような他の類似化合物と比較されます。

ピルビン酸エチルの安定性、親油性、およびケトンとエステルの両方の二重機能という独自の組み合わせにより、さまざまな科学的および産業的用途において貴重な化合物となっています。

類似化合物との比較

Ethyl pyruvate is often compared with other similar compounds, such as:

This compound’s unique combination of stability, lipophilicity, and dual functionality as both a ketone and an ester makes it a valuable compound in various scientific and industrial applications.

生物活性

Ethyl pyruvate (EP) is a derivative of pyruvate known for its diverse biological activities, particularly in the realms of inflammation, metabolism, and cellular protection. This article synthesizes findings from various studies to provide a comprehensive overview of EP's biological activity, including its mechanisms, effects on different cell types, and potential therapeutic applications.

Chemical and Biological Properties

This compound is characterized by its lipophilic nature, allowing it to effectively cross cell membranes and exert its effects within cells. It plays a significant role in redox processes and cellular metabolism. The compound has been shown to influence various cellular pathways, including:

  • Redox Regulation : EP acts as an antioxidant by modulating reactive oxygen species (ROS) levels, which is crucial in preventing oxidative stress-related damage.
  • Cellular Metabolism : It enhances ATP synthesis and promotes glycolysis, thereby supporting energy production in cells .

1. Anti-inflammatory Effects
EP has demonstrated potent anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Studies have shown that EP can significantly decrease the release of high mobility group box 1 (HMGB1), a protein involved in inflammatory responses .

2. Modulation of Immune Response
EP affects both myeloid and T cells, promoting a shift towards an anti-inflammatory phenotype. In animal models of autoimmune diseases, EP treatment has been associated with improved outcomes by reducing the severity of symptoms and modulating immune responses .

3. Cellular Protection
Research indicates that EP protects against ischemic injury in various tissues. For example, in models of mesenteric ischemia, EP treatment improved intestinal viability and reduced mucosal injury . Its ability to inhibit apoptosis further underscores its protective role in cellular environments under stress.

Table 1: Summary of Key Studies on this compound

StudyModelFindings
Horses with large colon volvulusImproved survival rates and reduced inflammatory gene expression post-surgery when treated with EP.
Trypanosoma brucei In vitroEP effectively killed trypanosomes by depleting ATP through pyruvate kinase inhibition; minimal side effects noted.
Rat model of pancreatitis-associated acute lung injurySignificant reduction in pulmonary inflammation following EP treatment.
Human leukemia cellsEP selectively killed leukemia cells while sparing normal cells, indicating potential for targeted cancer therapy.

Clinical Implications

The therapeutic potential of this compound extends beyond animal models into human applications. While some studies have shown promising results in preclinical trials, such as improved outcomes in patients undergoing cardiopulmonary bypass surgery , clinical efficacy remains to be fully established.

Future Research Directions

Further investigations are necessary to elucidate the full spectrum of EP's biological activities and its mechanisms at the molecular level. Key areas for future research include:

  • Longitudinal Studies : Assessing long-term effects and safety profiles in humans.
  • Mechanistic Studies : Understanding the detailed pathways through which EP exerts its effects.
  • Broader Therapeutic Applications : Exploring its use in other diseases characterized by inflammation or oxidative stress.

Q & A

Q. Why is ethyl pyruvate preferred over pyruvate in experimental models?

Basic
this compound (EP) is favored due to its superior stability and reduced toxicity compared to pyruvate. Pyruvate undergoes rapid aldol condensation in aqueous solutions, forming parapyruvate, a mitochondrial toxin . EP, as an ester derivative, remains stable under physiological conditions and retains pyruvate’s antioxidative properties while avoiding toxic byproducts . Methodologically, EP is administered via intraperitoneal injection (e.g., 40–80 mg/kg/day in rodent models) or cell culture media (≤5 mM) to prevent cytotoxicity .

Q. What are the common mechanisms underlying this compound’s anti-inflammatory effects?

Basic
EP exerts anti-inflammatory effects primarily through:

  • HMGB1 Inhibition : Suppresses release of high-mobility group box 1 (HMGB1), a late-phase cytokine in sepsis, via blockade of p38 MAPK and NF-κB pathways .
  • Oxidative Stress Reduction : Scavenges reactive oxygen species (ROS) and upregulates endogenous antioxidants like glutathione .
  • Cytokine Modulation : Lowers TNF-α, IL-6, and IFN-γ while modulating IL-10 in liver failure models .
    Key assays include ELISA for cytokine quantification, Western blot for HMGB1/p-IκBα, and immunohistochemistry for cellular localization .

Q. How does this compound modulate the HMGB1/RAGE/NF-κB pathway in sepsis models?

Advanced
EP disrupts HMGB1 signaling by:

Inhibiting HMGB1 Release : Reduces cytosolic translocation and serum levels (e.g., 35.42 μg/L → 11.13 μg/L in ACLF rats) via p38 MAPK suppression .

Blocking RAGE Interaction : Downregulates receptor for advanced glycation end products (RAGE), preventing HMGB1-mediated NF-κB activation .

NF-κB Suppression : Stabilizes IκBα to inhibit nuclear translocation of p65 subunit, confirmed via phospho-specific antibodies and electrophoretic mobility shift assays (EMSAs) .
Experimental designs often use cecal ligation/puncture (CLP) or LPS-induced endotoxemia in rodents, with EP administered post-onset (e.g., 24 hrs post-CLP) to target late-phase inflammation .

Q. What experimental approaches are used to assess this compound’s impact on oxidative stress in vivo?

Advanced
Methods include:

  • Biochemical Assays : Measure malondialdehyde (MDA, lipid peroxidation marker) and glutathione (GSH) levels in tissue homogenates .
  • ROS Detection : DCFH-DA fluorescence in cell cultures or dihydroethidium (DHE) staining in tissues .
  • Gene Expression : qPCR for Nrf2 and HO-1 to evaluate antioxidant pathway activation .
    For example, in methotrexate-treated mice, EP reduced testicular MDA by 40% and increased GSH by 60% compared to controls .

Q. How can researchers optimize enantioselective hydrogenation of this compound for high enantiomeric excess?

Advanced
Key factors for optimizing (R)-ethyl lactate synthesis:

  • Catalyst Design : Use Pt/Al₂O₃ modified with chiral ligands (e.g., 10,11-dihydrocinchonidine) to achieve >87% enantiomeric excess (ee) .
  • Reaction Conditions : Maintain H₂ pressure (40 bar) and low temperature (25°C) to favor adsorption of the α-ketoester on Pt sites .
  • Solvent Selection : Toluene or acetic acid enhances modifier-substrate interactions .
    Kinetic studies using Langmuir-Hinshelwood models are critical to identify rate-limiting steps (e.g., H₂ dissociation vs. substrate adsorption) .

Q. What factors contribute to contradictory findings on this compound’s efficacy in endotoxemia models?

Advanced
Discrepancies arise from:

  • Timing/Dosage : EP worsened survival when co-administered with LPS but improved outcomes when given post-LPS (e.g., 24 hrs later) .
  • Model Specificity : Differences in sepsis induction (e.g., CLP vs. LPS injection) alter HMGB1 dynamics .
  • Species Variability : Murine vs. human immune responses to EP (e.g., phase II trials showed no benefit in bypass surgery) .
    To resolve contradictions, standardize dosing regimens (e.g., 40–80 mg/kg) and validate results across multiple models .

Q. What are the key considerations for synthesizing this compound with high yield?

Basic
Optimize synthesis via:

  • Catalytic Oxidation : Use VPO/TiO₂ catalysts for ethyl lactate → EP conversion (yield: 80.96% at 65°C) .
  • Esterification : React pyruvic acid with ethanol using acid catalysts (e.g., H₂SO₄) under reflux .
  • Purification : Distill under reduced pressure (144°C boiling point) to remove parapyruvate byproducts .

Q. How does this compound inhibit pyruvate kinase in Trypanosoma brucei?

Advanced
EP competitively inhibits T. brucei pyruvate kinase (Ki = 3.0 mM), depleting ATP and causing irreversible cell death within 3 hrs . Assays include:

  • Enzyme Kinetics : Measure ATP/ADP ratios via luciferase assays .
  • Metabolic Profiling : ¹H NMR to track glycolytic flux alterations .
    Notably, ethyl lactate (reduced form) lacks efficacy, emphasizing the need for keto-group integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic

  • Ventilation : Use fume hoods to avoid inhalation (flash point: 45°C) .
  • PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Collect in sealed containers and dispose within 90 days via certified facilities .
    Training on spill response (e.g., neutralization with NaHCO₃) is mandatory .

Q. What methodologies evaluate this compound’s hepatoprotective effects in acute-on-chronic liver failure (ACLF)?

Advanced

  • Histopathology : H&E staining to assess necrosis and neutrophil infiltration .
  • Serum Markers : ALT, AST, and HMGB1 quantification via ELISA (e.g., 8,415 IU/L → 3,512 IU/L in EP-treated ACLF rats) .
  • Survival Analysis : Kaplan-Meier curves post-EP administration (median survival: 60 hrs → 162 hrs) .
    Dosing at 40 mg/kg at 3–24 hrs post-ACLF induction optimizes therapeutic windows .

特性

IUPAC Name

ethyl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCUYVCPSWGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060674
Record name Propanoic acid, 2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid with a sweet, floral-fruity, warm odour
Record name Ethyl pyruvate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20791
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl pyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl pyruvate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

144.00 °C. @ 760.00 mm Hg
Record name Ethyl pyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl pyruvate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.044-1.065
Record name Ethyl pyruvate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/774/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Mechanism of Action

CTI-01 inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body's inflammatory response. The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus following abdominal surgery.
Record name Ethyl pyruvate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

617-35-6
Record name Ethyl pyruvate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl pyruvate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETHYL PYRUVATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL PYRUVATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03O98E01OB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl pyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-50 °C
Record name Ethyl pyruvate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl pyruvate
Ethyl pyruvate
Ethyl pyruvate
Ethyl pyruvate
Ethyl pyruvate
Ethyl pyruvate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。